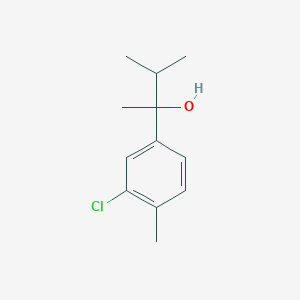

2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol

Beschreibung

2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol is a secondary alcohol characterized by a substituted phenyl ring (3-chloro-4-methyl group) and a branched aliphatic chain (3-methyl-butan-2-ol). Its molecular formula is inferred as C₁₂H₁₅ClO, with a molar mass of 210.7 g/mol (calculated based on structural analogs). The chloro and methyl substituents on the aromatic ring likely influence its polarity, solubility, and steric hindrance compared to similar compounds .

Eigenschaften

IUPAC Name |

2-(3-chloro-4-methylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-8(2)12(4,14)10-6-5-9(3)11(13)7-10/h5-8,14H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECWXCKUDIRUEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C(C)C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This compound's structure, featuring a chloro-substituted aromatic ring and a branched alkyl chain, suggests a diverse range of interactions with biological targets.

The compound is characterized by the following structural formula:

This structure allows for various chemical reactions, including oxidation to form ketones and substitution reactions involving the chloro group. Such reactivity is crucial for its biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

- Anticancer Properties : The compound has been investigated for its effects on cancer cell lines, showing potential cytotoxicity against certain types of tumors.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro group enhances binding affinity, potentially increasing the efficacy of the compound in biological systems.

Antimicrobial Studies

A study conducted on various derivatives of similar compounds found that those with halogen substitutions exhibited enhanced antimicrobial activity. Specifically, this compound demonstrated significant inhibition against Gram-positive bacteria, suggesting a mechanism that may involve disruption of bacterial cell wall synthesis or function.

Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in cancer cell lines. For example, in tests against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cells, it exhibited IC50 values indicative of moderate potency. The following table summarizes the cytotoxic effects observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| Caco-2 | 30 |

| MCF7 (Breast) | 35 |

| A549 (Lung) | 40 |

Case Studies

- Study on Anticancer Effects : A recent investigation into the cytotoxicity of this compound reported significant inhibition in proliferation rates of HeLa cells. The study utilized dose-response curves to determine IC50 values and found that treatment led to increased markers of apoptosis.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results indicated that at concentrations above 100 µg/mL, the compound effectively reduced bacterial viability by over 70%.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following compounds are selected for comparison based on structural similarities (substituted phenyl groups or analogous alcohol frameworks):

Table 1: Key Properties of Target Compound and Analogs

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |

|---|---|---|---|---|---|

| 2-(3-Chloro-4-methylphenyl)-3-methyl-butan-2-ol* | C₁₂H₁₅ClO | 210.7 (calculated) | N/A | N/A | 3-Cl, 4-CH₃ on phenyl |

| 2-(3-Chloro-4-fluorophenyl)butan-2-ol | C₁₀H₁₂ClFO | 202.65 | N/A | N/A | 3-Cl, 4-F on phenyl |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | 0.824 | Allylic alcohol, branched |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | 140 | 0.84 | Primary alcohol, unsaturated |

| 3-Methyl-3-methoxybutanol | C₆H₁₂O₂ | 118.17 | 174 | 0.911 | Methoxy group, tertiary alcohol |

*Note: Data for the target compound is inferred due to absence in provided sources.

Substituent Effects on Aromatic Rings

- Chloro vs. Fluoro Groups : The fluorinated analog (C₁₀H₁₂ClFO, ) has a lower molar mass (202.65 g/mol) than the target compound, reflecting fluorine’s lighter atomic weight compared to a methyl group. Fluorine’s higher electronegativity may increase polarity but reduce steric bulk compared to the methyl group in the target compound .

- Methyl vs. Methoxy Groups: 3-Methyl-3-methoxybutanol () demonstrates that methoxy substituents elevate boiling points (174°C) due to enhanced hydrogen bonding, suggesting that methoxy groups on the phenyl ring of the target compound could similarly increase its boiling point relative to non-polar substituents .

Alcohol Chain Variations

- Branching and Unsaturation : 2-Methyl-3-buten-2-ol (allylic alcohol, ) has a lower boiling point (98–99°C) than 3-Methyl-2-buten-1-ol (140°C), highlighting how primary alcohols with unsaturated chains exhibit higher boiling points due to stronger intermolecular forces . The target compound’s tertiary alcohol structure (3-methyl-butan-2-ol) likely reduces its water solubility compared to primary analogs.

Research Implications and Gaps

- Synthetic Challenges : The steric hindrance from the 3-methyl group on the target compound’s phenyl ring may complicate electrophilic substitution reactions, a common issue in aryl chloride chemistry.

- Toxicity and Safety: No data on ecotoxicology or EPA classifications were found for the target compound, though analogs like methylcholanthrene () are carcinogenic, underscoring the need for detailed safety studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.